molecular formula C20H21ClN4O B2550165 2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole CAS No. 902253-02-5

2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Cat. No. B2550165
CAS RN: 902253-02-5
M. Wt: 368.87
InChI Key: UVXIRAJBDQWLSA-UHFFFAOYSA-N
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Description

2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole, commonly known as CP-154,526, is a chemical compound belonging to the class of oxadiazoles. CP-154,526 is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is a type of G protein-coupled receptor that is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is responsible for the body's response to stress and is involved in the regulation of various physiological processes such as metabolism, immune response, and mood.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, such as 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, have been detailed. These compounds are characterized using various techniques including IR, NMR, elemental analyses, and X-ray diffraction, indicating a comprehensive approach to understanding their molecular structure through spectral studies and density functional theory (DFT) calculations. The formation of one-dimensional networks of molecules through hydrogen bonds and π…π interactions plays a crucial role in crystal stabilization (Şahin et al., 2012).

Antimicrobial and Anti-Proliferative Activities

Compounds with the 1,3,4-oxadiazole core have demonstrated significant biological activities. N-Mannich bases of 1,3,4-oxadiazole showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Moreover, their anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, and breast cancer, highlights their potential as therapeutic agents (Al-Wahaibi et al., 2021).

Antibacterial Screening

Synthesis efforts have also extended to 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus, with some compounds showing moderate activity towards bacteria such as Bacillus Subtilis and Escherichia Coli. This indicates the potential of these structures in developing new antibacterial agents (Deshmukh et al., 2017).

Anti-inflammatory Activities

Research into the anti-inflammatory activities of novel 1,3,4-oxadiaxole derivatives has shown significant results. Compounds synthesized through Mannich reactions displayed promising anti-inflammatory activity in carrageenan footpad edema tests, with some showing low gastric ulceration incidence compared to standard drugs. This suggests their utility in anti-inflammatory therapy with minimized side effects (Koksal et al., 2013).

Antioxidant Activity

The antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives has been evaluated, showing that these compounds possess significant radical scavenging abilities. Such findings highlight the potential of these derivatives in combating oxidative stress-related diseases (Mallesha et al., 2014).

properties

IUPAC Name

2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-15-6-8-16(9-7-15)20-23-22-19(26-20)14-24-10-12-25(13-11-24)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXIRAJBDQWLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

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